3'-Guanylic acid, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3’-Guanylic acid, monosodium salt can be synthesized through microbial fermentation. The process involves the conversion of sugars into AICA ribonucleotide by a bacterium, which is then chemically converted to 3’-Guanylic acid . The fermentation process typically uses tapioca starch as a sugar source .
Industrial Production Methods
Industrial production of 3’-Guanylic acid, monosodium salt is based on microbial fermentation. The bacterium used in the process converts sugars into AICA ribonucleotide, which is subsequently converted chemically to 3’-Guanylic acid . This method is efficient and widely used in the food industry to produce flavor enhancers.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Guanylic acid, monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of different oxidation states of the compound.
Reduction: This reaction involves the gain of electrons and can convert the compound to its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of different derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of guanine derivatives, while substitution reactions can produce various guanosine analogs.
Wissenschaftliche Forschungsanwendungen
3’-Guanylic acid, monosodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of nucleotides and nucleic acids.
Biology: It plays a crucial role in cellular processes, including signal transduction and energy transfer.
Medicine: It is used in the development of antiviral and anticancer drugs.
Wirkmechanismus
The mechanism of action of 3’-Guanylic acid, monosodium salt involves its role as a nucleotide in various biological processes. It acts as a monomer in RNA, participating in the formation of RNA strands during transcription . The compound also plays a role in signal transduction by acting as a secondary messenger in various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine monophosphate:
Cyclic guanosine monophosphate: This compound has a cyclic structure and plays a role in hormonal signaling.
Disodium guanylate: This is a salt form of guanosine monophosphate and is used as a flavor enhancer.
Uniqueness
3’-Guanylic acid, monosodium salt is unique due to its specific position of the phosphate group, which gives it distinct chemical properties and biological functions. Its role as a flavor enhancer and its involvement in various biological processes make it a valuable compound in both scientific research and industry.
Eigenschaften
CAS-Nummer |
97416-83-6 |
---|---|
Molekularformel |
C10H13N5NaO8P |
Molekulargewicht |
385.20 g/mol |
IUPAC-Name |
sodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O8P.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |
InChI-Schlüssel |
MJXCRZUMPHSNGI-GWTDSMLYSA-M |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)[O-])O)N=C(NC2=O)N.[Na+] |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)[O-])O)N=C(NC2=O)N.[Na+] |
Verwandte CAS-Nummern |
117-68-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.